Tricarbonyl((1,2,3,4,5,6-eta)-m-toluidine)chromium
Description
Tricarbonyl((1,2,3,4,5,6-η)-m-toluidine)chromium is an organometallic complex where chromium(0) is coordinated to three carbonyl ligands and an η⁶-arene ligand (m-toluidine, a meta-methyl-substituted aniline). These (arene)chromium tricarbonyl complexes are notable for their unique electronic and steric properties, which enhance the reactivity of the aromatic ring. For example, complexation with chromium increases the acidity of aryl protons, enabling nucleophilic substitution reactions that are otherwise challenging for free arenes .
Properties
CAS No. |
36352-77-9 |
|---|---|
Molecular Formula |
C10H9CrNO3 |
Molecular Weight |
243.18 g/mol |
IUPAC Name |
carbon monoxide;chromium;3-methylaniline |
InChI |
InChI=1S/C7H9N.3CO.Cr/c1-6-3-2-4-7(8)5-6;3*1-2;/h2-5H,8H2,1H3;;;; |
InChI Key |
PUNMYFZOKOURID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis typically involves the direct reaction of chromium hexacarbonyl (Cr(CO)₆) with m-toluidine (3-methylaniline) . The process is conducted under an inert atmosphere (usually nitrogen) to prevent oxidation and side reactions. The reaction proceeds via substitution of carbonyl ligands by the aromatic amine, forming the tricarbonyl complex with the m-toluidine ligand coordinated in an η⁶-fashion to the chromium center.
-
- Temperature range: 100 °C to 250 °C, with a preferred range of 150 °C to 225 °C for optimal yields.
- Reaction time: Typically around 6 hours.
- Pressure: Atmospheric pressure is often sufficient, especially when the aromatic compound has a molecular weight above 90 g/mol, as is the case with m-toluidine. Slightly elevated pressures may be used for lower molecular weight aromatics to improve yields.
- Solvent: The reaction can be conducted neat with excess m-toluidine serving as both reactant and solvent, or in an inert high-boiling solvent such as n-octane or ethylhexylether to facilitate reflux and heat transfer.
Reaction mechanism:
The chromium hexacarbonyl loses three carbonyl ligands, which are released as carbon monoxide gas, while the m-toluidine coordinates to the chromium center through its aromatic ring, forming a stable η⁶-arene chromium tricarbonyl complex.
Experimental Procedure (Representative Example)
- A mixture of chromium hexacarbonyl and excess m-toluidine is placed in a sealed glass reaction vessel equipped with a reflux condenser.
- The mixture is heated to reflux (approximately 180–220 °C) under a nitrogen atmosphere for 6 hours.
- During the reaction, carbon monoxide is evolved and vented through a condenser to avoid pressure buildup and to drive the reaction forward.
- After completion, the reaction mixture is cooled, and the product is isolated by filtration or crystallization.
- Purification may involve recrystallization from isopropyl ether or sublimation under reduced pressure to obtain pure yellow crystalline this compound.
Yield and Purity
- Yields reported in literature vary widely from 19% to 87% , depending on reaction parameters such as temperature, time, and solvent choice.
- Higher yields (up to 94%) have been reported for similar aromatic chromium tricarbonyl complexes when optimized conditions are used.
- The product typically exhibits a melting point consistent with literature values (e.g., 86–87 °C for related anisole chromium tricarbonyl), and elemental analysis confirms the expected composition.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Range / Value | Notes |
|---|---|---|
| Chromium source | Chromium hexacarbonyl (Cr(CO)₆) | Commercially available, stable precursor |
| Aromatic ligand | m-Toluidine (3-methylaniline) | Used in excess to serve as solvent |
| Temperature | 150–225 °C | Optimal for high yield and minimal side reactions |
| Pressure | Atmospheric to slightly elevated (up to 100 psi) | Elevated pressure may improve yields for low MW aromatics |
| Reaction time | ~6 hours | Sufficient for complete conversion |
| Solvent | None or inert high-boiling solvents (e.g., n-octane, ethylhexylether) | Solvent choice affects reaction rate and isolation |
| Yield | 19%–87% | Dependent on conditions |
| Product state | Yellow crystalline solid | Purified by recrystallization or sublimation |
Research Findings and Notes
- The reaction is straightforward and conducted in a single step starting from chromium hexacarbonyl and m-toluidine, avoiding intermediate complexes.
- Carbon monoxide evolution is a key indicator of reaction progress and must be managed to prevent pressure buildup and to shift equilibrium toward product formation.
- The coordination mode of m-toluidine is η⁶, involving the aromatic ring rather than the amine nitrogen directly, which is typical for arene chromium tricarbonyl complexes.
- The thermal stability of the complex is high, with decomposition temperatures above 400 °C, making it suitable for various catalytic and material science applications.
- Infrared spectroscopy confirms the presence of characteristic metal-carbonyl stretching bands, validating the tricarbonyl coordination environment.
- Elemental analysis and melting point data align closely with theoretical values, confirming product purity.
Chemical Reactions Analysis
Types of Reactions
Tricarbonyl[(1,2,3,4,5,6-eta)-m-toluidine]chromium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state chromium complexes.
Reduction: Reduction reactions can lead to the formation of lower oxidation state chromium species.
Substitution: The carbonyl ligands can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Ligand substitution reactions often require the presence of a nucleophile and may be facilitated by heat or light.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromium(VI) complexes, while reduction could produce chromium(II) species. Substitution reactions can result in a variety of new organometallic complexes depending on the incoming ligand.
Scientific Research Applications
Tricarbonyl((1,2,3,4,5,6-eta)-m-toluidine)chromium is an organometallic compound featuring chromium coordinated with three carbon monoxide ligands and a m-toluidine ligand. It has a molecular formula of and a molecular weight of approximately 228.16 g/mol. The compound, often appearing as yellow to orange crystals or crystalline powder, is noted for its unique coordination chemistry involving toluene derivatives. Due to its interesting electronic properties and potential uses in catalysis and material science, it is frequently used in research.
Synthesis
The synthesis of this compound generally involves reacting chromium hexacarbonyl with m-toluidine in a suitable solvent under controlled conditions. Methods are optimized to efficiently form the desired organometallic compound while reducing side reactions.
Applications
This compound is primarily used in material science for developing new materials with specific electronic or optical properties. Interaction studies assess its reactivity with various substrates and ligands, typically examining how it interacts with nucleophiles and electrophiles in different chemical environments. These investigations help clarify the mechanistic pathways involved in its catalytic activity and potential applications in organic synthesis.
Mechanism of Action
The mechanism of action of tricarbonyl[(1,2,3,4,5,6-eta)-m-toluidine]chromium involves its ability to coordinate with various ligands and participate in electron transfer reactions. The chromium center can undergo changes in oxidation state, facilitating redox reactions. The compound’s molecular targets and pathways depend on the specific application, such as catalysis or drug interaction.
Comparison with Similar Compounds
Structural and Substituent Effects
The table below compares key structural and thermodynamic properties of related (arene)chromium tricarbonyl complexes:
Key Observations :
- Substituent Position: The position of the methyl group significantly impacts steric and electronic effects.
- Sublimation Enthalpies : Benzene chromium tricarbonyl (91.2 kJ/mol) exhibits lower sublimation enthalpy than chlorobenzene (99.7 kJ/mol) or mesitylene (94.1 kJ/mol) derivatives, suggesting electron-withdrawing groups (e.g., Cl) enhance thermal stability . Methyl groups (electron-donating) in m-toluidine may moderately increase stability compared to benzene but less than chloro-substituted analogs.
Reactivity and Acidity
Complexation with chromium tricarbonyl increases the acidity of aryl protons. For example, benzene chromium tricarbonyl’s protons are ~10⁶ times more acidic than free benzene . Methyl substituents (as in m-toluidine) further modulate acidity:
- Electron-Donating Effects : The meta-methyl group in m-toluidine donates electron density, slightly reducing acidity compared to unsubstituted aniline complexes. In contrast, N-methylaniline derivatives (CAS 12241-41-7) exhibit decreased acidity at the aryl ring due to the electron-donating N-methyl group .
- Nucleophilic Addition : Steric effects in o-toluidine may hinder nucleophilic attack compared to m-toluidine, where the meta-methyl group provides a balance of electronic activation and steric accessibility .
Q & A
Q. What are the established synthesis protocols for tricarbonyl((1,2,3,4,5,6-η)-m-toluidine)chromium, and how can reaction parameters be optimized?
The synthesis of η⁶-arene chromium tricarbonyl complexes typically involves thermal or photochemical ligand substitution. For m-toluidine derivatives, a methodologically robust approach includes refluxing chromium hexacarbonyl (Cr(CO)₆) with m-toluidine in a high-boiling solvent (e.g., diglyme) under inert conditions. Optimization requires factorial design experiments to evaluate variables such as temperature, reaction time, and ligand-to-metal ratios. For example, a 2³ factorial design can isolate the impact of each parameter on yield and purity .
Q. Which spectroscopic techniques are most effective for characterizing the structure and bonding in η⁶-arene chromium tricarbonyl complexes?
Key techniques include:
- IR spectroscopy : To confirm CO ligand substitution via ν(CO) stretching frequencies (typically 1900–2000 cm⁻¹).
- NMR spectroscopy : ¹H and ¹³C NMR to analyze arene ligand symmetry and electronic effects.
- X-ray crystallography : Resolve η⁶ coordination geometry and bond lengths. Methodological rigor requires cross-validation between techniques to address artifacts, such as solvent-induced shifts in NMR .
Q. How do safety protocols influence experimental design for air-sensitive chromium carbonyl complexes?
Handling Cr(CO)₆ and its derivatives demands strict inert-atmosphere techniques (glovebox/Schlenk line) due to their sensitivity to moisture and oxygen. Safety considerations directly shape experimental workflows, such as using sealed reactors for photochemical reactions and real-time gas monitoring to detect CO release. Risk assessments should align with institutional chemical hygiene plans .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the reactivity of η⁶-arene chromium complexes in catalytic or stoichiometric reactions?
Density Functional Theory (DFT) calculations can map ligand substitution pathways, including the activation energy for CO dissociation and arene binding. For example, the Dewar-Chatt-Duncanson model quantifies metal-to-arene backdonation, which correlates with experimental redox potentials. Coupling DFT with COMSOL Multiphysics enables dynamic simulations of reaction trajectories under varying conditions .
Q. What strategies resolve contradictions in kinetic data between experimental and computational studies for η⁶-arene chromium complexes?
Discrepancies often arise from oversimplified computational models (e.g., neglecting solvation effects). A methodological solution involves:
- Multi-scale modeling : Integrate quantum mechanics (QM) for bond-breaking and molecular mechanics (MM) for bulk solvent interactions.
- Error analysis : Use Bayesian statistics to quantify uncertainties in experimental rate constants and computational activation barriers. Cross-disciplinary validation with in situ spectroscopic monitoring (e.g., UV-Vis kinetics) is critical .
Q. How do substituents on the m-toluidine ligand modulate the electronic and steric properties of the chromium complex?
Systematic variation of substituents (e.g., –CH₃, –NO₂, –OCH₃) allows Hammett linear free-energy relationships (LFER) to quantify electronic effects. Steric impacts are assessed via Tolman cone angles or buried volume calculations (%Vbur). Advanced methods like XAS (X-ray Absorption Spectroscopy) probe metal-ligand charge transfer dynamics, linking substituent effects to catalytic activity .
Q. What role does η⁶-arene chromium tricarbonyl play in designing single-molecule magnets (SMMs) or spin-crossover materials?
The strong ligand field of CO and arene ligands stabilizes low-spin d⁶ Cr(0) configurations, enabling magnetic anisotropy. Methodological advances include:
- SQUID magnetometry : To measure magnetic hysteresis.
- EPR spectroscopy : To detect spin states and zero-field splitting. Coupling these with ligand functionalization (e.g., redox-active arenes) can enhance spin-lattice relaxation times .
Methodological Frameworks
Q. How can factorial design optimize the synthesis of derivatives for high-throughput screening?
A mixed-level factorial design (e.g., 3×2×2) evaluates categorical (e.g., solvent type) and continuous variables (e.g., temperature). Response surface methodology (RSM) identifies optimal conditions for yield and selectivity. Automation tools (e.g., AI-driven robotic platforms) enable parallel synthesis and rapid data iteration .
Q. What ontological and epistemological considerations underpin research on η⁶-arene chromium complexes?
Ontologically, the complex exists as a dynamic system where metal-ligand bonding is delocalized. Epistemologically, researchers must reconcile spectroscopic "snapshots" with computational models of bonding. A dialectical approach iteratively refines hypotheses through abductive reasoning, integrating experimental data and theoretical predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
